

Fenebrutinib Efficacy and Safety Profile in Multiple Sclerosis

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Compound Focus: Fenebrutinib

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The table below summarizes the key efficacy and safety data for **fenebrutinib** from recent clinical trials.

Trial Name / Phase	Patient Population	Comparison	Primary Endpoint Result	Key Secondary & Other Findings	Safety Profile
FENhance 2 (Phase III) [1] [2]	Relapsing MS (RMS)	vs. Teriflunomide	Significantly reduced Annualized Relapse Rate (ARR) [1] [2]	Data to be presented at upcoming medical meetings [1] [2]	Liver safety consistent with previous studies; no new safety signals [1] [2]
FENtrepid (Phase III) [1] [2]	Primary Progressive MS (PPMS)	vs. Ocrelizumab (OCREVUS)	Met primary endpoint; non-inferior in slowing disability progression (cCDP12) [1] [2]	Numerical benefit vs. ocrelizumab from Week 24, sustained throughout trial [1] [2]	Liver safety consistent with previous studies; no new safety signals [1] [2]

Trial Name / Phase	Patient Population	Comparison	Primary Endpoint Result	Key Secondary & Other Findings	Safety Profile
FENopta (Phase II) [3]	Relapsing MS (RMS)	vs. Placebo	Significant reduction in new gadolinium-enhancing (Gd+) T1 lesions at Week 12 (80% reduction) [3]	Significant reduction in new/enlarging T2 lesions [3]	Well-tolerated; no serious adverse events or deaths related to treatment [3]

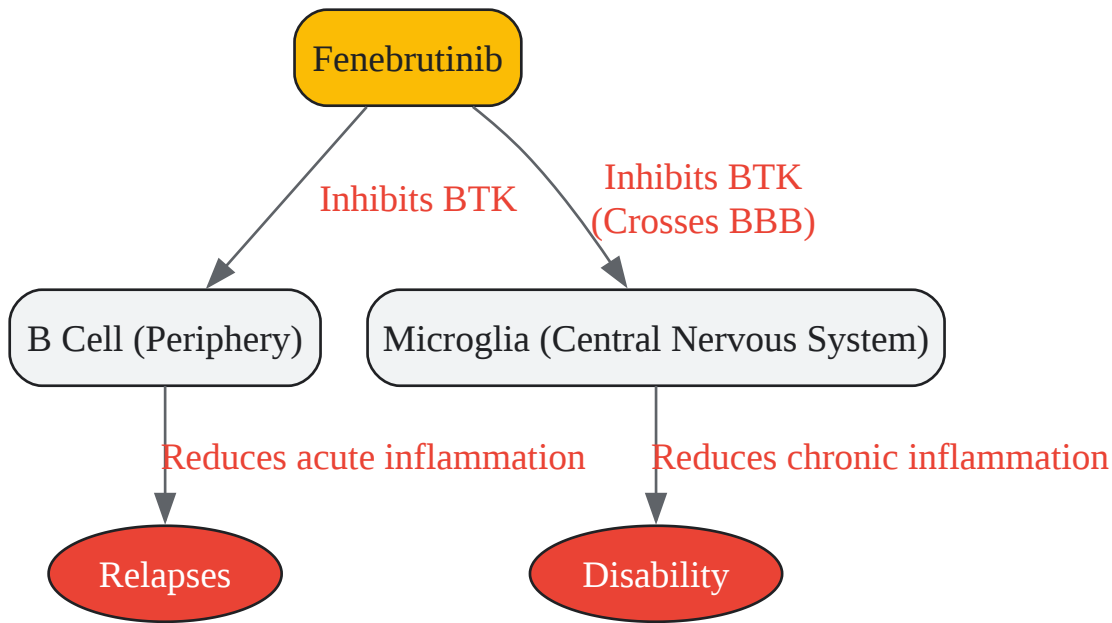
Mechanistic Insights and Experimental Protocols

Fenebrutinib's efficacy in MS is linked to its unique ability to target both peripheral and central nervous system (CNS) inflammation.

Dual Mechanism of Action

Fenebrutinib is an oral, reversible, and non-covalent BTK inhibitor [1] [3]. Its key differentiating feature is its ability to cross the blood-brain barrier [1] [4]. This allows for a dual mechanism:

- **Peripheral Action:** In the periphery, it inhibits BTK in B cells, helping to control the acute inflammation that causes relapses [1] [2].
- **Central Action:** Within the CNS, it targets BTK in resident immune cells called **microglia** [1] [4]. This action is thought to address the chronic, compartmentalized inflammation that drives long-term disability progression [1] [5].



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Key Experimental Methodology

The foundational science for its effect on microglia comes from a 2024 study investigating **fenebrutinib** in human microglia and complex human brain cell systems [4].

- **Objective:** To characterize the pharmacological and functional properties of **fenebrutinib** in human microglia and identify which inflammatory pathways it modulates [4].
- **Cell Models:** Used human induced pluripotent stem cell (iPSC)-derived microglia, brain tricultures (containing neurons, astrocytes, and microglia), and immunocompetent human brain organoids (IMHBOs) [4].
- **Intervention:** Systems were exposed to **fenebrutinib** and then challenged with specific immune activators.
- **Key Assessments:**
 - **FcγR Pathway:** Measurement of cytokine/chemokine release, microglial clustering, and neurite damage.
 - **Other Pathways:** Evaluation of Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling, and myelin phagocytosis.
 - **Gene Expression:** RNA analysis to identify affected pathways (e.g., inflammation, matrix metalloproteinase production) [4].
- **Finding:** **Fenebrutinib** specifically blocked the deleterious effects of microglial **Fc gamma receptor (FcγR) activation**, but had no significant impact on TLR4 and NLRP3 signaling or myelin

phagocytosis [4]. This suggests a targeted mechanism for mitigating neuroinflammation in MS.

Future Research and Comparative Landscape

The data for **fenebrutinib** in MS is very recent. The full results from the Phase III trials (**FENhance 1 & 2** and **FENtrepid**) will be presented at upcoming medical meetings and will be submitted to regulatory authorities after the readout of the FENhance 1 trial, expected in the first half of 2026 [1] [2].

Direct comparisons with other BTK inhibitors in development for MS (e.g., evobrutinib, tolebrutinib) are not yet available in the public domain. Notably, some other covalent BTK inhibitors have recently reported negative Phase III results in relapsing MS, highlighting the potential differentiation of **fenebrutinib**'s non-covalent, reversible mechanism [3].

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